molecular formula C7H8FNO2S B8310056 2-Fluoro-5-(methylsulfonylmethyl)pyridine

2-Fluoro-5-(methylsulfonylmethyl)pyridine

Cat. No. B8310056
M. Wt: 189.21 g/mol
InChI Key: ZXXMYKVCQKQXAZ-UHFFFAOYSA-N
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Patent
US08058293B2

Procedure details

(6-Fluoropyridin-3-yl)methanol (215 mg, 1.69 mmol) in CH2Cl2 (10 mL) containing triethylamine (354 μL, 2.54 mmol) was treated with methanesulfonyl chloride (291 mg, 2.54 mmol) dropwise at 0° C., stirred at 0° C. for 30 min, diluted with water, and extracted with CH2Cl2 (2×10 mL). The combined organic extract was dried (MgSO4), filtered, and concentrated to afford a crude oil.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
354 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(Cl)Cl.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
FC1=CC=C(C=N1)CO
Name
Quantity
354 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
291 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=NC=C(C=C1)CS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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